molecular formula C11H13F3O2 B8571157 2-Methyl-1-(4-trifluoromethoxy-phenyl)-propan-1-ol

2-Methyl-1-(4-trifluoromethoxy-phenyl)-propan-1-ol

Cat. No. B8571157
M. Wt: 234.21 g/mol
InChI Key: KLHZNYLXLHVNRC-UHFFFAOYSA-N
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Patent
US07244728B2

Procedure details

The target compound is obtained analogously to method described for Example 1a). First of all a Grignard is prepared from 23.7 g (96 mmol) 1-bromo-4-(trifluoromethoxy)-benzene and 2.35 g (97 mmol) magnesium, which is then reacted with 7.3 g (100 mmol) isobutyraldehyde. After working up and purification by column chromatography 14.8 g of a brown oil are obtained which is further reacted directly.
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]([F:12])([F:11])[F:10])=[CH:4][CH:3]=1.[Mg].[CH:14](=[O:18])[CH:15]([CH3:17])[CH3:16]>>[CH3:16][CH:15]([CH3:17])[CH:14]([C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]([F:12])([F:11])[F:10])=[CH:4][CH:3]=1)[OH:18]

Inputs

Step One
Name
Quantity
23.7 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC(F)(F)F
Name
Quantity
2.35 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
7.3 g
Type
reactant
Smiles
C(C(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The target compound is obtained analogously to method
CUSTOM
Type
CUSTOM
Details
purification by column chromatography 14.8 g of a brown oil
CUSTOM
Type
CUSTOM
Details
are obtained which
CUSTOM
Type
CUSTOM
Details
is further reacted directly

Outcomes

Product
Name
Type
Smiles
CC(C(O)C1=CC=C(C=C1)OC(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.